molecular formula C19H30N2O2 B2943707 2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide CAS No. 953989-27-0

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide

Cat. No.: B2943707
CAS No.: 953989-27-0
M. Wt: 318.461
InChI Key: LHWHUUPREZMTRZ-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 4-ethoxyphenyl group attached to the methylene carbon and a (1-isopropylpiperidin-4-yl)methyl substituent on the nitrogen. Although direct pharmacological data for this compound are absent in the provided evidence, structural analogs suggest possible applications in oncology or neurology .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-4-23-18-7-5-16(6-8-18)13-19(22)20-14-17-9-11-21(12-10-17)15(2)3/h5-8,15,17H,4,9-14H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHWHUUPREZMTRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(4-ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C_{20}H_{30}N_{2}O_{2}
  • Molecular Weight : 342.47 g/mol

Research indicates that the biological activity of this compound may involve several mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound has been shown to act as a potent inhibitor of DNA methyltransferase 1 (DNMT1), which plays a crucial role in gene regulation and cancer progression. This inhibition can lead to demethylation of oncogenes, potentially reversing tumorigenesis .
  • Cell Cycle Arrest and Apoptosis Induction : Studies suggest that the compound may induce cell cycle arrest in cancer cell lines, leading to increased apoptosis through caspase activation pathways. This effect has been observed in various human cancer cell lines .

Biological Activity

The biological activity of this compound has been evaluated in several studies:

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including:

  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for different cancer cell lines have been reported in the range of 0.5 to 5 µM, indicating strong anti-cancer properties .

Table: Anti-Proliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HL60 (Leukemia)0.31
KB (Epidermal Carcinoma)0.75
HCT116 (Colorectal Cancer)1.20

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on HL60 Cells : A study demonstrated that treatment with this compound led to significant apoptosis in HL60 cells, with activation of caspases confirming the apoptotic pathway .
  • Mechanistic Insights : Further investigations revealed that the compound disrupts mitochondrial membrane potential, leading to mitochondrial dysfunction and subsequent cell death .

Chemical Reactions Analysis

Oxidation Reactions

The ethoxyphenyl group undergoes oxidation under controlled conditions. Common oxidizing agents like potassium permanganate (KMnO₄) selectively target the methoxy or ethoxy substituents:

  • Reaction : Cleavage of the ethoxy group to form a phenolic derivative.

  • Conditions : Acidic or basic aqueous KMnO₄ at 60–80°C.

  • Product : 2-(4-Hydroxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)acetamide .

Example Reaction Pathway:

Ar OCH2CH3KMnO4,H2OAr OH+CH3COOH\text{Ar OCH}_2\text{CH}_3\xrightarrow{\text{KMnO}_4,\text{H}_2\text{O}}\text{Ar OH}+\text{CH}_3\text{COOH}

Reduction Reactions

The acetamide functional group can be reduced to a primary amine:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

  • Conditions : Reflux for 4–6 hours under inert atmosphere.

  • Product : 2-(4-Ethoxyphenyl)-N-((1-isopropylpiperidin-4-yl)methyl)ethylamine .

Mechanism :

R CONH R LiAlH4R CH2NH R \text{R CONH R }\xrightarrow{\text{LiAlH}_4}\text{R CH}_2\text{NH R }

Nucleophilic Substitution

The piperidine nitrogen and acetamide carbonyl are sites for substitution:

Target Site Reagent Product Conditions
Piperidine N-HAlkyl halides (e.g., CH₃I)Quaternary ammonium saltK₂CO₃, DMF, 50°C, 12 h
Acetamide carbonylAmines (e.g., NH₃)Urea derivativeTHF, RT, 24 h

Hydrolysis Reactions

The acetamide group hydrolyzes under acidic or basic conditions:

  • Acidic Hydrolysis :

    R CONH R +H2OHCl R COOH+H2N R \text{R CONH R }+\text{H}_2\text{O}\xrightarrow{\text{HCl }}\text{R COOH}+\text{H}_2\text{N R }

    Product: 2-(4-Ethoxyphenyl)acetic acid and 1-isopropylpiperidin-4-ylmethanamine.

  • Basic Hydrolysis :

    R CONH R +NaOHR COO Na +H2N R \text{R CONH R }+\text{NaOH}\rightarrow \text{R COO Na }+\text{H}_2\text{N R }

Cycloaddition and Multicomponent Reactions

The piperidine ring participates in cycloadditions for heterocycle synthesis:

  • Example : Ir-catalyzed 1,3-dipolar cycloaddition with isocyanides yields oxazole derivatives .

  • Conditions : IrCl(CO)(PPh₃)₂ catalyst, TMDS (tetramethyldisiloxane), 1,2-diethoxyethane, 30°C .

Key Product :

5 Methoxy 4 aryloxazole derivatives e g antitumor candidates \text{5 Methoxy 4 aryloxazole derivatives e g antitumor candidates }

Research Findings

  • Anticancer Potential : Derivatives synthesized via cycloaddition exhibit cytotoxicity against hypopharyngeal tumor cells (FaDu line), surpassing bleomycin in apoptosis induction .

  • Enzyme Inhibition : Structural analogs demonstrate IKKβ inhibition, relevant for NF-κB pathway modulation in cancer .

Mechanistic Insights

  • Steric Effects : Bulky isopropyl groups on piperidine influence reaction regioselectivity (e.g., trans-adduct dominance in cycloadditions) .

  • Catalytic Roles : Transition metals like Ir enhance reaction rates by stabilizing intermediates .

Comparison with Similar Compounds

Structural Similarities and Variations

The following compounds share key structural motifs with the target molecule:

Compound Name Core Structure Key Substituents Reference
Target Compound Acetamide 4-Ethoxyphenyl; (1-Isopropylpiperidin-4-yl)methyl -
N-(5-Bromo-1-trityl-1H-indazol-3-yl)-2-(4-ethoxyphenyl)acetamide (4b) Indazole-acetamide 4-Ethoxyphenyl; 5-Bromoindazole
N-(4-Ethoxyphenyl)-2-(4-oxo-thiazolidin-5-yl)acetamide (3c-I/3c-A) Thiazolidinone-acetamide 4-Ethoxyphenyl; Thiazolidinone (tautomeric mixture)
N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide Propanamide Phenyl; 4-Methoxymethylpiperidine
N-Isopropyl-2-(pyrimidin-phenoxy)acetamide derivatives Pyrimidine-acetamide Isopropyl; Pyrimidine-phenoxy
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide Acetamide Methoxy; Phenyl; 1-Phenylethylpiperidine

Key Observations :

  • Substituent Effects : The 4-ethoxyphenyl group (common in 4b and 3c-I/3c-A) increases hydrophobicity compared to methoxy (e.g., ) or pyrimidine (e.g., ) groups.
  • Piperidine Modifications : The target compound’s isopropyl-piperidine group contrasts with methoxymethyl-piperidine () and phenylethyl-piperidine (), which may alter steric bulk and metabolic pathways.
  • Tautomerism : Compound 3c-I/3c-A exists as a 1:1 tautomeric mixture, a feature absent in the target compound, suggesting differences in stability and reactivity .

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